Toxaphene Parlar-No. 32 1 microg/mL in Cyclohexane

説明

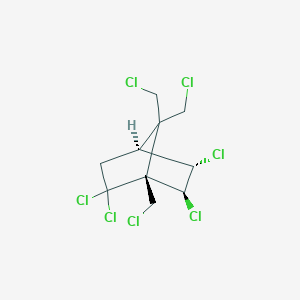

Toxaphene Parlar-No. 32 1 microg/mL in Cyclohexane is a specific congener of toxaphene, a complex mixture of polychlorinated camphenes. Toxaphene was widely used as an insecticide in agriculture, particularly in the cotton-growing industry, until its ban in the 1980s due to environmental and health concerns . Toxaphene Parlar-No. 32 1 microg/mL in Cyclohexane is one of the many congeners identified within this mixture, characterized by its unique chlorination pattern.

特性

分子式 |

C10H11Cl7 |

|---|---|

分子量 |

379.4 g/mol |

IUPAC名 |

(1S,4S,5S,6S)-2,2,5,6-tetrachloro-1,7,7-tris(chloromethyl)bicyclo[2.2.1]heptane |

InChI |

InChI=1S/C10H11Cl7/c11-2-8(3-12)5-1-10(16,17)9(8,4-13)7(15)6(5)14/h5-7H,1-4H2/t5-,6+,7-,9+/m1/s1 |

InChIキー |

IPVMCZLCKVSKGC-AYHNYZOXSA-N |

異性体SMILES |

C1[C@@H]2[C@@H]([C@H]([C@](C1(Cl)Cl)(C2(CCl)CCl)CCl)Cl)Cl |

正規SMILES |

C1C2C(C(C(C1(Cl)Cl)(C2(CCl)CCl)CCl)Cl)Cl |

同義語 |

heptachlorobornane |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Toxaphene is synthesized through the chlorination of camphene under ultraviolet light. The reaction involves the addition of chlorine gas to camphene, resulting in a mixture of polychlorinated camphenes. The process is relatively straightforward, involving the exposure of camphene to chlorine gas in the presence of ultraviolet light, leading to a product with a chlorine content of approximately 67-69% .

Industrial Production Methods: Industrial production of toxaphene involved large-scale chlorination of camphene. The process was carried out in reactors where camphene was exposed to chlorine gas under controlled conditions. The resulting mixture was then purified and formulated into insecticidal products. This method allowed for the mass production of toxaphene, which was widely used in agriculture until its ban .

化学反応の分析

Types of Reactions: Toxaphene Parlar-No. 32 1 microg/mL in Cyclohexane undergoes various chemical reactions, including:

Oxidation: Toxaphene can be oxidized under certain conditions, leading to the formation of more polar metabolites.

Reductive Dechlorination: This reaction involves the removal of chlorine atoms, resulting in less chlorinated and potentially less toxic products.

Substitution: Chlorine atoms in toxaphene can be substituted by other atoms or groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Typically involves the use of strong oxidizing agents such as potassium permanganate or ozone.

Reductive Dechlorination: Often carried out using reducing agents like sodium borohydride or through microbial processes.

Substitution: Can be achieved using nucleophiles such as hydroxide ions or other suitable reagents.

Major Products Formed:

Oxidation: Produces more polar metabolites, which may be more easily excreted from organisms.

Reductive Dechlorination: Results in less chlorinated congeners.

Substitution: Leads to the formation of new compounds with different functional groups.

科学的研究の応用

Toxaphene Parlar-No. 32 1 microg/mL in Cyclohexane has been studied extensively for its environmental impact and toxicological properties. Its applications in scientific research include:

Environmental Chemistry: Used as a model compound to study the behavior and fate of polychlorinated camphenes in the environment.

Toxicology: Investigated for its toxic effects on various organisms, including its potential as an endocrine disruptor and carcinogen.

Analytical Chemistry: Employed in the development of analytical methods for the detection and quantification of polychlorinated camphenes in environmental samples.

作用機序

Toxaphene Parlar-No. 32 1 microg/mL in Cyclohexane exerts its effects primarily through interaction with the nervous system of insects. It disrupts the normal function of ion channels, leading to uncontrolled nerve impulses and eventual paralysis of the insect. The compound’s lipophilic nature allows it to accumulate in fatty tissues, leading to prolonged exposure and potential bioaccumulation in the food chain .

類似化合物との比較

Polychlorinated Biphenyls (PCBs): Like toxaphene, PCBs are persistent organic pollutants with similar environmental and toxicological concerns.

Dichlorodiphenyltrichloroethane (DDT): Another chlorinated insecticide with a history of widespread use and subsequent ban due to environmental and health impacts.

Hexachlorocyclohexane (HCH): A chlorinated pesticide with similar persistence and bioaccumulation properties.

Uniqueness of Toxaphene Parlar-No. 32 1 microg/mL in Cyclohexane: Toxaphene Parlar-No. 32 1 microg/mL in Cyclohexane is unique due to its specific chlorination pattern, which influences its chemical behavior, environmental fate, and toxicological properties. Unlike other similar compounds, toxaphene is a complex mixture of many congeners, each with distinct characteristics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。